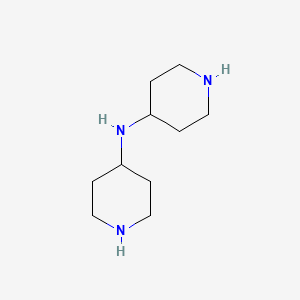
1-(Hexan-3-yl)-1,4-diazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Hexan-3-yl)-1,4-diazepane is an organic compound belonging to the diazepane family Diazepanes are seven-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Hexan-3-yl)-1,4-diazepane can be synthesized through various methods. One common approach involves the reaction of hexan-3-amine with 1,4-dibromobutane under basic conditions. The reaction typically proceeds as follows:
Step 1: Hexan-3-amine is reacted with 1,4-dibromobutane in the presence of a base such as sodium hydroxide.
Step 2: The reaction mixture is heated to facilitate the formation of the diazepane ring.
Step 3: The product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Hexan-3-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The diazepane ring can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Corresponding oxides.
Reduction: Reduced derivatives.
Substitution: Substituted diazepane derivatives.
Applications De Recherche Scientifique
1-(Hexan-3-yl)-1,4-diazepane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Hexan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Hexan-2-yl)-1,4-diazepane: Similar structure but with a different position of the hexyl group.
1-(Pentyl)-1,4-diazepane: Similar diazepane ring but with a pentyl substituent.
1-(Heptan-3-yl)-1,4-diazepane: Similar structure but with a heptan-3-yl group.
Uniqueness: 1-(Hexan-3-yl)-1,4-diazepane is unique due to its specific substituent position, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C11H24N2 |
|---|---|
Poids moléculaire |
184.32 g/mol |
Nom IUPAC |
1-hexan-3-yl-1,4-diazepane |
InChI |
InChI=1S/C11H24N2/c1-3-6-11(4-2)13-9-5-7-12-8-10-13/h11-12H,3-10H2,1-2H3 |
Clé InChI |
OMJNCVUWGATYPM-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)N1CCCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



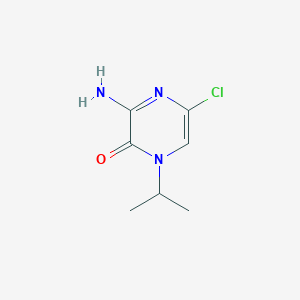

![2-(methylthio)-4aH-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11908938.png)


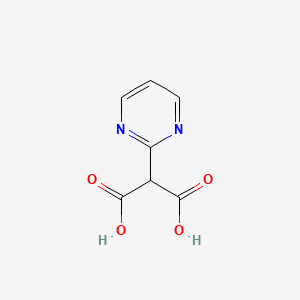
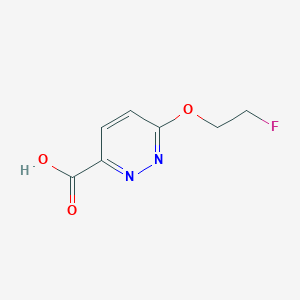
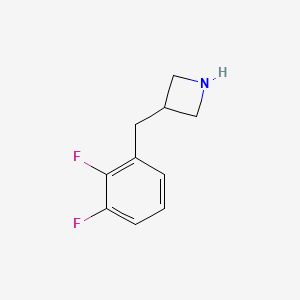
![[1,2,5]Thiadiazolo[3,4-f]quinoline](/img/structure/B11908971.png)

![Ethyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B11908980.png)
